molecular formula C8H10Cl2FN B1368689 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride CAS No. 870717-94-5

2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride

Cat. No. B1368689
CAS RN: 870717-94-5
M. Wt: 210.07 g/mol
InChI Key: OYMFFGSDALCZHK-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride is a chemical compound with the empirical formula C8H10Cl2FN . It is a solid substance with a molecular weight of 210.08 g/mol . The compound is often used in analytical chromatography .


Molecular Structure Analysis

The molecular structure of 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride can be represented by the SMILES string Cl.NCCc1c(F)cccc1Cl . The InChI representation is 1S/C8H9ClFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H . The compound has a molecular formula of C8H10Cl2FN .


Physical And Chemical Properties Analysis

The compound has a melting point of 187-191 °C . It has a molecular weight of 210.07 g/mol . The compound has a topological polar surface area of 26 Ų . It has a complexity of 121 .

Scientific Research Applications

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides, which include derivatives of 2-(2-Chloro-6-fluorophenyl)ethylamine, have been identified as potent thrombin inhibitors. These compounds, particularly those with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, demonstrate significant affinity for thrombin, suggesting their potential in therapeutic applications involving blood coagulation processes (Lee et al., 2007).

Antitrypanosomal Activity

In the realm of antitrypanosomal therapy, particularly for treating sleeping sickness, thiazol-2-ethylamine structures, which may include 2-(2-Chloro-6-fluorophenyl)ethylamine, have been explored. Statistical and classification-based QSAR analyses indicate that certain molecular features, such as N-piperidinyl and 2-fluorophenyl functions, enhance antitrypanosomal activity. This research suggests a pathway for developing new antitrypanosomal agents (Amin et al., 2017).

Enantiomerically Pure Synthesis

A notable application in synthetic chemistry involves the development of methods for producing enantiomerically pure forms of 1-(2-fluorophenyl)-ethylamine, a related compound. This involves a two-step procedure starting from 2-fluoro-acetophenone, highlighting the compound's relevance in stereoselective synthesis and potential in chiral drug development (Bringmann & Geisler, 1990).

Helical Structure Formation

Research into racemic and conglomerate 1-(4-haloaryl)ethylammonium salts, which include analogs of 2-(2-Chloro-6-fluorophenyl)ethylamine, has revealed their ability to form helical structures. These studies provide insights into the crystallization behaviors and intermolecular interactions of such compounds, which are crucial for understanding their chemical properties and potential applications (Mande et al., 2015).

Safety and Hazards

The compound is classified under Acute toxicity - Category 3, Oral . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMFFGSDALCZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584755
Record name 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870717-94-5
Record name 2-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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